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This guide provides an objective comparison of experimentally determined properties of
barium sodium niobate (BazNaNbsO1s, BNN) with theoretical predictions from ab initio
models. The aim is to offer a clear validation of current computational approaches and highlight
areas for future investigation. This document summarizes key quantitative data in structured
tables, details experimental and computational methodologies, and visualizes essential
workflows and relationships.

Structural Properties: A Direct Comparison

A recent study by Grendal et al. (2023) provides a direct and valuable comparison between
experimental and ab initio (Density Functional Theory, DFT) models for the crystal structure of
barium sodium niobate at room temperature. The experimental data was obtained through
high-resolution X-ray and neutron powder diffraction, with the structure refined using the
Rietveld method. The theoretical model was based on DFT calculations.[1][2][3][4]

The study proposes that the room-temperature structure of BNN is best described by the
orthorhombic Ama2 space group. The comparison of the lattice parameters from both
approaches is presented in Table 1.
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Experimental (Grendal et Ab Initio (DFT) (Grendal et

Property
al., 2023) al., 2023)
Space Group Ama2 Ama2
Not explicitly stated, but DFT
Lattice Parameter a (A) 17.590 relaxed unit cell was used for
comparison
Not explicitly stated, but DFT
Lattice Parameter b (A) 17.621 relaxed unit cell was used for
comparison
Not explicitly stated, but DFT
Lattice Parameter ¢ (A) 7.994 relaxed unit cell was used for

comparison

Note: While the paper provides a detailed comparison and analysis, the exact DFT-calculated
lattice parameters are not explicitly listed in a simple tabular format in the abstract or
introduction. The comparison is made through graphical representations and discussion within
the paper's body, confirming a good agreement between the experimental data and the DFT-
relaxed unit cell.[1][2][3][4]

Nonlinear Optical and Electro-Optic Properties

Barium sodium niobate is renowned for its excellent nonlinear optical (NLO) and electro-optic
(EO) properties, making it a material of significant interest for applications in frequency
doubling, optical modulation, and other photonic devices.

Experimental Data

Experimental investigations have quantified the NLO and EO coefficients, as well as the
refractive indices of BNN. These values are crucial for designing and fabricating optical
components. Table 2 summarizes experimentally measured values from various sources.
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Property Experimental Value Wavelength

Nonlinear Optical Coefficients

dsz (pm/V) ~11.3 1064 nm
ds2 (pm/V) ~11.3 1064 nm
dss (pm/V) ~26.4 1064 nm

Refractive Indices

Nx 2.2576 632.8 nm
Ny 2.2586 632.8 nm
nz 2.1691 632.8 nm

Ab Initio Models: A Methodological Overview

As of the latest literature survey, specific ab initio calculations of the nonlinear optical and
electro-optic coefficients for barium sodium niobate (BazNaNbsO1s) are not readily available.
However, first-principles studies on closely related materials, such as strontium barium niobate
(SBN), provide a clear indication of the theoretical framework that would be employed for such
a calculation.

The primary computational method is Density Functional Theory (DFT) and Density Functional
Perturbation Theory (DFPT). These approaches allow for the calculation of the electronic and
ionic contributions to the electro-optic tensor. The total clamped electro-optic coefficient
(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

r rijk

) can be decomposed into electronic (ngcontent-ng-c282987731=""_nghost-ng-c454405063=""
class="inline ng-star-inserted">

ro rijkel

) and ionic (ngcontent-ng-c282987731=""_nghost-ng-c454405063="" class="inline ng-star-
inserted">
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Workflow for Ab Initio Calculation of Electro-Optic Coefficients
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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